3-Methoxy Loratadine
Overview
Description
3-Methoxy Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is characterized by the addition of a methoxy group to the Loratadine structure, which may influence its pharmacological properties and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy Loratadine typically involves the methoxylation of Loratadine. This process can be achieved through the reaction of Loratadine with methanol in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy Loratadine undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-Methoxy Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its antihistamine properties and potential therapeutic applications in treating allergic conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
3-Methoxy Loratadine exerts its effects by selectively binding to peripheral histamine H1 receptors, thereby inhibiting the action of histamine, a key mediator in allergic reactions. This binding prevents histamine from interacting with its receptors, reducing symptoms such as itching, swelling, and redness . The methoxy group may enhance the compound’s binding affinity and selectivity for the H1 receptor, potentially improving its efficacy .
Comparison with Similar Compounds
Loratadine: The parent compound, widely used as an antihistamine.
Desloratadine: An active metabolite of Loratadine with similar antihistamine properties.
Fexofenadine: Another second-generation antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: 3-Methoxy Loratadine is unique due to the presence of the methoxy group, which may enhance its pharmacological properties compared to Loratadine and Desloratadine. This modification can potentially lead to improved efficacy and reduced side effects .
Properties
IUPAC Name |
ethyl 4-(13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUQXOBEGLVYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593323 | |
Record name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165739-73-1 | |
Record name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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